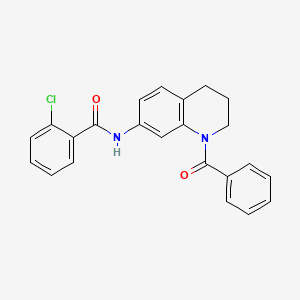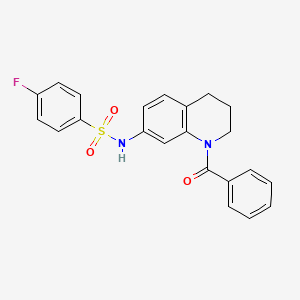
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C23H19ClN2O2 . It has a molecular weight of 390.9 g/mol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, which is a part of the compound , can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string: InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19 (20)22 (27)25-18-12-13-21-17 (15-18)9-6-14-26 (21)23 (28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2, (H,25,27) . The compound has a complexity of 563 as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has a topological polar surface area of 49.4 Ų .科学的研究の応用
Drug Discovery and Development
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to create compounds with enhanced pharmacological properties. The bicyclic planar structure allows modifications that can target specific biological pathways, making it an attractive starting material for drug development .
Anti-Microbial Activity
Studies have shown that derivatives of this compound exhibit anti-microbial effects. Researchers investigate its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. The unique structural features contribute to its bioactivity, making it a promising candidate for combating infections .
Anti-Cancer Properties
The benzoyl-substituted quinoline moiety has drawn attention due to its anti-cancer potential. Researchers explore derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide for their cytotoxic effects on cancer cells. These compounds may interfere with cell proliferation and induce apoptosis, offering new avenues for cancer therapy .
Anti-Oxidant Effects
The compound’s structure suggests potential anti-oxidant properties. Researchers investigate its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its mechanisms of action can lead to applications in preventing oxidative damage-related diseases .
Material Science and Organic Synthesis
Beyond its biological applications, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide plays a role in material science. Chemists explore its use as a building block for synthesizing functional materials, such as polymers, liquid crystals, and sensors. The compound’s versatility allows for diverse applications in organic synthesis .
Heterocyclic Chemistry and Mechanistic Studies
Researchers delve into the mechanistic aspects of reactions involving this compound. Its participation in cyclization reactions and its reactivity with various electrophiles provide insights into heterocyclic chemistry. Investigating reaction pathways and intermediates contributes to our understanding of organic transformations .
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h2,5-6,10-11,13-14,16-17H,1,3-4,7-9,12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOWHPYYXZPFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














